molecular formula C7H6N2O3 B1606275 5-Methoxybenzofurazan 3-oxide CAS No. 3524-06-9

5-Methoxybenzofurazan 3-oxide

Cat. No.: B1606275
CAS No.: 3524-06-9
M. Wt: 166.13 g/mol
InChI Key: XCWFKHHSXPIDHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Methoxybenzofurazan 3-oxide involves the reaction of 4-methoxy-2-nitroaniline with sodium hypochlorite in the presence of potassium hydroxide . The reaction is carried out at a low temperature (around 5°C) to ensure the stability of the intermediate products. The resulting mixture is then filtered, and the solid product is collected and dried under vacuum to obtain this compound as a yellow solid with a yield of approximately 70% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxybenzofurazan 3-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the oxide group to other functional groups, such as hydroxyl or amine groups.

    Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction can produce derivatives with different functional groups.

Scientific Research Applications

5-Methoxybenzofurazan 3-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxybenzofurazan 3-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, which can modulate biological processes. For example, its ability to undergo oxidation and reduction reactions makes it a versatile tool in studying redox biology and related pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxybenzofurazan 3-oxide is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the methoxy group plays a crucial role in the compound’s behavior and interactions.

Properties

IUPAC Name

5-methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-11-5-2-3-6-7(4-5)9(10)12-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWFKHHSXPIDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=[N+](ON=C2C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338337
Record name 5-Methoxybenzofurazan 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-06-9
Record name 5-Methoxybenzofurazan 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxybenzofurazan 3-oxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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